N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine
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Overview
Description
N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a pyrrole ring, a methoxyphenyl group, and a benzodioxole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine typically involves the condensation of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde with 1,3-benzodioxol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,1′-biphenyl-4-amine
- **4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine is unique due to its combination of a pyrrole ring, a methoxyphenyl group, and a benzodioxole moiety
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[1-(4-methoxyphenyl)pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C19H16N2O3/c1-22-17-7-5-15(6-8-17)21-10-2-3-16(21)12-20-14-4-9-18-19(11-14)24-13-23-18/h2-12H,13H2,1H3 |
InChI Key |
PFXCDVCLMXQVSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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